1-[4-(Trifluoromethylsulfanyl)phenyl]pyrrole-2,5-dione
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Overview
Description
1-[4-(Trifluoromethylsulfanyl)phenyl]pyrrole-2,5-dione is an organic compound with the chemical formula C11H6F3NO2S. It is a pale yellow solid with a distinct aromatic odor. This compound is known for its high thermal and chemical stability, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethylsulfanyl)phenyl]pyrrole-2,5-dione typically involves the reaction of a benzene derivative with a pyrrole derivative. One common method includes the halogenation of a benzene derivative followed by a nucleophilic substitution reaction with a pyrrole derivative. The reaction conditions often involve the use of solvents like dichloromethane or chloroform and catalysts such as trifluoroacetic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethylsulfanyl)phenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in dichloromethane under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
1-[4-(Trifluoromethylsulfanyl)phenyl]pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethylsulfanyl)phenyl]pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfanyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Trifluoromethyl)phenyl]pyrrole-2,5-dione
- 1-[4-(Methylsulfanyl)phenyl]pyrrole-2,5-dione
- 1-[4-(Chlorosulfanyl)phenyl]pyrrole-2,5-dione
Uniqueness
1-[4-(Trifluoromethylsulfanyl)phenyl]pyrrole-2,5-dione is unique due to the presence of the trifluoromethylsulfanyl group, which imparts high thermal and chemical stability. This makes it more suitable for applications requiring robust performance under extreme conditions compared to its analogs .
Properties
IUPAC Name |
1-[4-(trifluoromethylsulfanyl)phenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)18-8-3-1-7(2-4-8)15-9(16)5-6-10(15)17/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSWEPFRQCFSPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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